2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid
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Overview
Description
2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid is an organic compound characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of difluoromethylation reagents in the presence of catalysts to achieve the desired substitution on the aromatic ring . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3-fluoro-6-methylbenzoic acid
- 2-(Difluoromethyl)-4-fluoro-6-methylbenzoic acid
- 2-(Difluoromethyl)-3-chloro-6-methylbenzoic acid
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid is unique due to the specific positioning of the difluoromethyl and fluoro groups, which can significantly impact its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, solubility, and overall effectiveness in various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoro-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-3-5(10)7(8(11)12)6(4)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNHRJLYWVNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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